molecular formula C14H22N4O3S B1422304 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea CAS No. 1240528-70-4

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea

Cat. No.: B1422304
CAS No.: 1240528-70-4
M. Wt: 326.42 g/mol
InChI Key: BJSCCELZKRYXGA-UHFFFAOYSA-N
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Description

The compound 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea is a novel molecule with promising potential in various fields of research due to its unique physical and chemical properties. It is identified by the CAS number 1240528-70-4 and has a molecular weight of 326.42 g/mol. The structure of this compound includes a piperidine ring, a pyridine ring, and an ethanesulfonyl group, which contribute to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of Ethanesulfonyl Group: The ethanesulfonyl group is introduced to the piperidine ring using ethanesulfonyl chloride under controlled conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the piperidine intermediate with a pyridine derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea: A similar compound with a different position of the pyridine ring.

    N-[1-(Ethanesulfonyl)piperidin-4-yl]-N’-(pyridin-2-ylmethyl)urea: Another related compound with slight structural variations.

Uniqueness

The uniqueness of 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea lies in its specific combination of functional groups and ring structures, which confer distinct physical, chemical, and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-ethylsulfonylpiperidin-4-yl)-3-(pyridin-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSCCELZKRYXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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